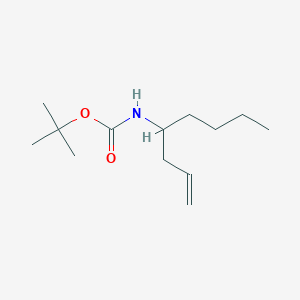

N-Boc-(+/-)-oct-1-en-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-oct-1-en-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-6-8-10-11(9-7-2)14-12(15)16-13(3,4)5/h7,11H,2,6,8-10H2,1,3-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMBYSQNFPWJKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC=C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Amines As Scaffolds in Advanced Synthetic Targets

Chiral amines are fundamental components in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their importance lies in their ability to introduce stereocenters, which are crucial for determining the biological activity and specificity of a molecule. The three-dimensional arrangement of atoms in a chiral molecule can dictate how it interacts with biological targets such as enzymes and receptors. Consequently, the ability to selectively synthesize one enantiomer over another is a cornerstone of modern drug discovery and development. Chiral amines serve as versatile scaffolds upon which molecular complexity can be built, enabling the construction of advanced synthetic targets with precisely controlled stereochemistry.

Strategic Importance of the N Boc Protecting Group in Amine Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in multi-step organic synthesis. mdpi.com Amines are nucleophilic and basic, making them reactive towards a wide range of reagents. researchgate.net The Boc group effectively masks this reactivity, allowing other chemical transformations to be carried out on different parts of the molecule without unintended side reactions involving the amine. researchgate.net

The strategic importance of the N-Boc group stems from several key advantages:

Stability: The Boc group is stable under a wide range of reaction conditions, particularly those involving bases and nucleophiles. organic-chemistry.org This robustness allows for a broad scope of chemical manipulations on other functional groups within the molecule.

Ease of Introduction: Amines can be readily protected with the Boc group, often using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under mild conditions. organic-chemistry.org

Facile Cleavage: Despite its stability, the Boc group can be easily removed under acidic conditions, regenerating the free amine for subsequent reactions. mdpi.comorganic-chemistry.org This orthogonality is critical in complex synthetic sequences.

Improved Solubility: The presence of the Boc group can enhance the solubility of intermediates in common organic solvents, simplifying purification and handling.

This combination of stability and controlled removal makes the Boc group an indispensable tool in the synthetic chemist's arsenal, particularly in sensitive applications like peptide synthesis. mdpi.comresearchgate.net

Positioning of N Boc +/ Oct 1 En 4 Amine As a Versatile Chiral Building Block

Retrosynthetic Disconnection Strategies for this compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnections focus on the C-N bond and the carbon-carbon double bond, leading to several plausible synthetic routes.

A key disconnection strategy involves breaking the amide bond of the Boc-protected amine. nih.govrsc.org This leads to the precursor oct-1-en-4-amine and a Boc-group source like di-tert-butyl dicarbonate (B1257347). Further disconnection of the oct-1-en-4-amine at the C4-N bond suggests a carbonyl precursor, 1-octen-4-one, and an ammonia (B1221849) equivalent. youtube.com This approach points towards a reductive amination pathway.

Alternatively, disconnection of the C=C bond is less common but could theoretically involve strategies like olefination reactions. However, the most prevalent retrosynthetic approaches center on the formation of the C-N bond as the key step.

Direct Synthesis of N-Boc-oct-1-en-4-amine and its Enantiomers

The direct synthesis of N-Boc-oct-1-en-4-amine can be accomplished through several methods, each with its own advantages regarding precursor availability, reaction conditions, and stereocontrol.

Reductive Amination Approaches Utilizing 1-Octen-4-one Precursors

Reductive amination is a widely used method for the formation of amines from carbonyl compounds. youtube.comsyr.edu This approach, applied to the synthesis of this compound, would typically start from 1-octen-4-one. nih.gov The ketone is first reacted with an amine source, such as ammonia or a protected amine equivalent, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride or sodium triacetoxyborohydride. syr.edu Subsequent N-protection with di-tert-butyl dicarbonate ((Boc)₂O) would yield the final product. A one-pot procedure where the deprotection of a Boc-protected aminating agent is followed by reductive amination has also been described for similar systems. syr.edu

Table 1: Key Features of Reductive Amination for this compound Synthesis

| Feature | Description |

| Starting Material | 1-Octen-4-one |

| Amine Source | Ammonia, protected amines |

| Reducing Agents | Sodium cyanoborohydride, Sodium triacetoxyborohydride |

| Key Intermediate | Imine/Enamine |

| Final Step | N-Boc protection |

Olefin Functionalization via Hydroamination Reactions

Hydroamination involves the direct addition of an N-H bond across a carbon-carbon double bond of an alkene. wikipedia.orgacs.org This atom-economical method can be applied both intermolecularly and intramolecularly to synthesize amines. wikipedia.orgjst.go.jp For the synthesis of this compound, a hydroamination reaction could theoretically be employed by reacting a suitable diene with a protected amine. However, these reactions often require catalysts, such as late transition-metal complexes, to overcome the high activation barrier. wikipedia.orgnih.gov The regioselectivity of the addition to an unsymmetrical diene would also need to be controlled to favor the formation of the desired allylic amine.

Conversion of Functionalized Alkenes to Amines via Protected Intermediates (e.g., Mitsunobu Reaction)

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including amines, with inversion of stereochemistry. organic-chemistry.orgmdpi.com This makes it a powerful tool for stereoselective synthesis. mdpi.com In the context of synthesizing N-Boc-oct-1-en-4-amine, one could envision starting from the corresponding allylic alcohol, oct-1-en-4-ol. The alcohol is activated by a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.com This activated intermediate then undergoes nucleophilic substitution by a nitrogen source. For direct introduction of the Boc-protected amine, a reagent like N-Boc ethyl oxamate (B1226882) can be used. researchgate.net Alternatively, a nitrogen nucleophile like phthalimide (B116566) can be used, followed by deprotection and subsequent N-Boc protection. organic-chemistry.org

Table 2: Mitsunobu Reaction for Allylic Amine Synthesis

| Reagent/Condition | Role |

| Allylic Alcohol | Starting Material |

| Triphenylphosphine (PPh₃) | Phosphine (B1218219) reagent |

| DEAD or DIAD | Azodicarboxylate activating agent |

| Nitrogen Nucleophile | e.g., N-Boc ethyl oxamate, Phthalimide |

| Solvent | Typically THF or other aprotic solvents |

N-Boc Protection Strategies for Oct-1-en-4-amine Precursors

The protection of the amine functionality is a crucial step in the synthesis of many complex molecules to prevent unwanted side reactions. mychemblog.com The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. researchgate.netfishersci.co.uk

Chemoselective N-Boc Protection using Di-tert-butyl Dicarbonate [(Boc)₂O]

The most common method for introducing the Boc protecting group is through the reaction of the amine with di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640) ((Boc)₂O). mychemblog.comfishersci.co.uk This reaction is typically carried out under basic conditions to deprotonate the amine, enhancing its nucleophilicity.

The reaction involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate to form the N-Boc protected amine, along with the byproducts tert-butanol (B103910) and carbon dioxide. A variety of bases can be employed, including triethylamine (B128534) (TEA), sodium hydroxide (B78521) (NaOH), or 4-(dimethylamino)pyridine (DMAP), often used as a catalyst. mychemblog.com The reaction is generally performed in solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or aqueous mixtures at room temperature. mychemblog.com The chemoselectivity of this method is excellent, allowing for the protection of primary and secondary amines in the presence of other functional groups. organic-chemistry.org

Table 3: Common Conditions for N-Boc Protection with (Boc)₂O

| Reagent/Condition | Purpose |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc group source |

| Base (e.g., TEA, NaOH, DMAP) | To deprotonate the amine and catalyze the reaction |

| Solvent (e.g., DCM, THF) | Reaction medium |

| Temperature | Typically room temperature |

Catalyst-Mediated N-Boc Protection Methodologies

The N-tert-butoxycarbonylation of amines, including the synthesis of this compound, can be effectively achieved using a variety of catalysts that offer advantages in terms of reaction rate, selectivity, and milder reaction conditions. These catalysts can be broadly categorized into ionic liquids, Brønsted acids, and organocatalysts.

Ionic Liquids:

Ionic liquids have emerged as versatile catalysts and reaction media for N-Boc protection due to their unique properties, such as low vapor pressure, thermal stability, and recyclability. academie-sciences.fr Protic ionic liquids, in particular, have been shown to be efficient catalysts. rsc.org For instance, 1-methylimidazolium (B8483265) tetrafluoroborate (B81430) ([HMIm]BF4) has been successfully used as a catalyst for the N-Boc protection of various amines with di-tert-butyl dicarbonate ((Boc)₂O) under solvent-free conditions at room temperature. researchgate.net This method is advantageous due to its high product yields, selectivity, and the ease of product separation. researchgate.net Another example is the use of [TPA][Pro] ionic liquid, which also facilitates the N-Boc protection of primary and secondary amines at room temperature with excellent yields in a catalyst-free system where the ionic liquid itself acts as the reaction medium. asianpubs.org The proposed mechanism involves the electrophilic activation of (Boc)₂O by the ionic liquid, making the carbonyl group more susceptible to nucleophilic attack by the amine. academie-sciences.fr

Brønsted Acids:

Brønsted acids are effective catalysts for the N-Boc protection of amines, often allowing the reaction to proceed under mild and solvent-free conditions. researchgate.net Succinimidinium hydrogensulfate ([H-Suc]HSO₄), a novel Brønsted acidic ionic liquid, has been demonstrated to be an efficient catalyst for this transformation at room temperature under neat conditions, offering excellent yields and short reaction times. rsc.org Similarly, p-toluenesulfonic acid (pTSA) is a cost-effective and biodegradable Brønsted acid catalyst that can be used for Boc-deprotection and, in the context of a deep eutectic solvent (DES), for the protection reaction as well. mdpi.com The use of solid acid catalysts, such as H-BEA zeolite, has been explored for continuous N-Boc deprotection, highlighting the potential for these catalysts in protection reactions under flow conditions. rsc.org

Organocatalysis:

Organocatalysts provide a metal-free alternative for N-Boc protection, often with high efficiency and chemoselectivity. 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) acts as both a recyclable solvent and an organocatalyst for the chemoselective mono-N-Boc protection of a wide range of amines. organic-chemistry.orgresearchgate.net This method is rapid, proceeding at room temperature to give high yields of the desired N-Boc derivatives within minutes. organic-chemistry.org Thiamine hydrochloride (Vitamin B1 hydrochloride) is another stable, economical, and environmentally friendly organocatalyst that promotes the chemoselective N-tert-butyloxycarbonylation of amines under solvent-free conditions at ambient temperature. tandfonline.com Malic acid has also been identified as a green, recyclable catalyst for the N-Boc protection of various amines under solvent-free conditions, demonstrating high selectivity and excellent yields. benthamdirect.comcitedrive.com

The following table summarizes the performance of various catalyst-mediated N-Boc protection methodologies applicable to the synthesis of this compound.

| Catalyst Type | Catalyst | Reaction Conditions | Reaction Time | Yield | Reference(s) |

| Ionic Liquid | 1-methylimidazolium tetrafluoroborate ([HMIm]BF4) | Solvent-free, Room Temperature | Varies | Excellent | researchgate.net |

| [TPA][Pro] | Room Temperature | Varies | Excellent | asianpubs.org | |

| Imidazolium trifluoroacetate (B77799) | Solvent-free | Rapid | Excellent | rsc.org | |

| Brønsted Acid | Succinimidinium hydrogensulfate ([H-Suc]HSO₄) | Solvent-free, Room Temperature | Short | Excellent | rsc.org |

| p-Toluenesulfonic acid (in DES) | Room Temperature | 10-30 min | >98% | mdpi.com | |

| Malic Acid | Solvent-free, Room Temperature | 5 min | 98% | citedrive.com | |

| Organocatalyst | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Room Temperature | 5-30 min | up to 99% | organic-chemistry.org |

| Thiamine hydrochloride | Solvent-free, Room Temperature | Varies | High | tandfonline.com |

Solvent-Free and Environmentally Conscious N-Boc Protection Protocols

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign protocols for N-Boc protection. These methods aim to reduce or eliminate the use of hazardous organic solvents, simplify work-up procedures, and minimize waste generation.

A highly practical and efficient method for the N-Boc protection of both aliphatic and aromatic amines involves carrying out the reaction with (Boc)₂O under solvent- and catalyst-free conditions at room temperature. sci-hub.seresearchgate.net This approach is noted for its operational simplicity, excellent chemoselectivity, and high yields, making it a superior alternative to many existing methods. sci-hub.se The reaction between the amine and (Boc)₂O under these conditions is often exothermic and proceeds rapidly. sci-hub.se

Water, being an environmentally benign solvent, has also been utilized for N-Boc protection. Catalyst-free, chemoselective N-tert-butyloxycarbonylation of amines has been successfully achieved in water, yielding optically pure N-Boc derivatives without side reactions. organic-chemistry.org Furthermore, PEG-400 has been employed as a green and recyclable reaction medium for the N-Boc protection of a diverse range of amines at room temperature, offering excellent yields in short reaction times. oup.comresearchgate.netresearchgate.net

Heterogeneous catalysts that can be easily recovered and reused also contribute to more environmentally friendly processes. Amberlite-IR 120, a solid acid resin, has been used as an efficient heterogeneous catalyst for N-Boc protection under solvent-free conditions, allowing for easy separation of the catalyst by simple filtration. derpharmachemica.com Similarly, Amberlyst A21, a basic resin, serves as a reusable heterogeneous catalyst for N-Boc protection under solvent-free conditions, offering short reaction times and clean reaction profiles. scispace.com Mesoporous SBA-15 has also been demonstrated as a stable and highly active heterogeneous catalyst for the solvent-free synthesis of N-Boc amines at room temperature. bohrium.com

The following table provides an overview of various solvent-free and environmentally conscious N-Boc protection protocols.

| Protocol | Catalyst/Medium | Reaction Conditions | Key Advantages | Reference(s) |

| Solvent- and Catalyst-Free | None | Room Temperature | Simplicity, high yield, environmentally benign | sci-hub.seresearchgate.net |

| Water-Mediated | Water | Varies | Environmentally friendly, chemoselective | organic-chemistry.orgnih.gov |

| PEG-Mediated | PEG-400 | Room Temperature | Recyclable medium, excellent yields, short reaction times | oup.comresearchgate.netresearchgate.net |

| Heterogeneous Catalysis | Amberlite-IR 120 | Solvent-free, Room Temperature | Recyclable catalyst, easy separation | derpharmachemica.com |

| Amberlyst A21 | Solvent-free | Recyclable catalyst, mild basic conditions | scispace.com | |

| Mesoporous SBA-15 | Solvent-free, Room Temperature | Stable and reusable catalyst | bohrium.com |

Challenges in Asymmetric Synthesis of Chiral Octenyl Amines

The asymmetric synthesis of chiral amines, including alkenyl amines like oct-1-en-4-amine, presents several distinct challenges that chemists must overcome to achieve high enantioselectivity and yield. frontiersin.org A primary route to these amines is the asymmetric hydrogenation of prochiral imines, a method that is atom-economical and considered a "green" strategy. acs.org However, imines are often more difficult substrates than their ketone analogues for several reasons. nih.gov

Another major hurdle, particularly in the hydrogenation of N-alkyl imines, is catalyst deactivation. acs.org The product amine, being more basic and nucleophilic than the starting imine, can coordinate strongly to the metal center of the catalyst, inhibiting its activity and preventing turnover. nih.govacs.org For octenyl amines specifically, an additional challenge arises: chemoselectivity. The catalyst must selectively reduce the C=N bond of the imine without affecting the C=C bond present in the octenyl chain. The development of catalysts that can effectively differentiate between these two unsaturated functionalities is crucial for the successful synthesis of chiral octenyl amines. nih.gov

Enantioselective Synthesis of N-Boc-oct-1-en-4-amine

To overcome the challenges associated with producing single-enantiomer amines, several powerful enantioselective strategies have been developed. These methods aim to create the desired stereocenter in a controlled manner, leading directly to an enantiomerically enriched product.

Asymmetric Catalysis in C-N Bond Formation (e.g., Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines)

Transition metal-catalyzed asymmetric hydrogenation (AH) of prochiral imines stands as one of the most direct and efficient methods for preparing α-chiral amines. nih.gov This approach utilizes a chiral catalyst, typically a complex of a transition metal (such as iridium, rhodium, ruthenium, or palladium) with a chiral ligand, to deliver hydrogen across the C=N double bond with high facial selectivity. nih.govacs.orgrsc.org

For the synthesis of N-Boc-oct-1-en-4-amine, the corresponding prochiral substrate would be N-Boc-oct-1-en-4-imine. The hydrogenation of this substrate using a suitable chiral catalyst would yield the desired enantiopure protected amine. Iridium complexes featuring phosphino-oxazoline (PHOX) ligands and Ruthenium complexes with diamine-diphosphine ligands (e.g., Ru-MsDPEN) have shown high activity and enantioselectivity for a range of N-alkyl imines. nih.gov A common strategy to mitigate product inhibition involves the addition of di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture, which helps to prevent catalyst deactivation. nih.gov

The table below summarizes representative catalyst systems applicable to the asymmetric hydrogenation of imines, which could be adapted for the synthesis of enantiopure N-Boc-oct-1-en-4-amine.

| Catalyst System | Metal | Typical Substrate | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂ / PHOX Ligand | Iridium | N-Aryl and N-Alkyl Ketimines | Up to 96% | nih.govacs.org |

| Ru/MsDPEN Complex | Ruthenium | Acyclic N-Alkyl Ketimines | Good to excellent | nih.gov |

| Pd-Catalyst / Chiral Diphosphine Ligand | Palladium | N-Sulfonyl Imines | 86–95% | nih.gov |

| Ni-Catalyst / Chiral Ligand | Nickel | Oximes | Up to 95% | incatt.nl |

Chiral Auxiliary-Mediated Approaches for Stereocontrol

The use of chiral auxiliaries is a classic and reliable strategy for inducing stereoselectivity. wikipedia.org A chiral auxiliary is a stereogenic unit that is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.orgtcichemicals.com After the desired stereocenter has been set, the auxiliary is removed.

In the context of N-Boc-oct-1-en-4-amine synthesis, this could be achieved by reacting the precursor ketone, oct-1-en-4-one (B3055607), with a chiral agent. A prominent example is the use of enantiopure tert-butanesulfinamide. wikipedia.orgtcichemicals.com The reaction of oct-1-en-4-one with (R)- or (S)-tert-butanesulfinamide would form a chiral N-sulfinylimine. The subsequent reduction of the C=N bond of this intermediate, often with a non-chiral reducing agent like sodium borohydride, proceeds with high diastereoselectivity. This selectivity is directed by the bulky tert-butylsulfinyl group, which shields one face of the imine. Following reduction, the sulfinyl auxiliary is cleaved under acidic conditions, and the resulting chiral amine can be protected with a Boc group to afford the final product. Other auxiliaries, such as those derived from (R)- or (S)-phenylglycinol, can also be employed in similar strategies. nih.gov

The table below illustrates common chiral auxiliaries and their application in chiral amine synthesis.

| Chiral Auxiliary | Intermediate Formed | Key Reaction Step | Typical Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| (R/S)-tert-Butanesulfinamide | Chiral N-Sulfinylimine | Diastereoselective reduction | >90:10 | wikipedia.orgtcichemicals.com |

| (R/S)-Phenylglycinol | Chiral Oxazolidine/Imine | Diastereoselective nucleophilic addition | >90:10 | nih.gov |

| (R,R/S,S)-Pseudoephedrine | Chiral Oxazolidine | Diastereoselective alkylation | High | wikipedia.org |

Biocatalytic Pathways for Enantioselective Amine Synthesis (e.g., ω-Transaminases)

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing enantiopure compounds. frontiersin.orgnih.gov For chiral amine synthesis, ω-transaminases (ω-TAs) are particularly valuable enzymes. nih.govresearchgate.net These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule (such as L-alanine or isopropylamine) to a prochiral ketone acceptor. mdpi.com

To synthesize enantiopure oct-1-en-4-amine, a highly selective (R)- or (S)-ω-transaminase would be used to directly convert oct-1-en-4-one into the corresponding chiral amine with high enantiomeric excess. nih.govnih.gov The reaction is typically performed under mild aqueous conditions and is known for its exceptional enantioselectivity. nih.gov A primary challenge in transaminase-catalyzed reactions is the often unfavorable equilibrium. nih.govtdx.cat This can be overcome by using a large excess of the amine donor or by employing a second enzyme to remove the ketone byproduct, thereby driving the reaction to completion. tdx.cat Following the enzymatic step, the resulting chiral amine is protected with a Boc group.

The table below highlights the potential application of ω-transaminases for this synthesis.

| Enzyme Type | Stereoselectivity | Amine Donor | Key Advantages | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| ω-Transaminase (ω-TA) | (R)- or (S)-selective variants available | Isopropylamine, L-Alanine | High enantioselectivity, green process, mild conditions | >99% | nih.govnih.gov |

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating a racemic mixture into its constituent enantiomers. frontiersin.orgrsc.org This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.gov One enantiomer reacts faster, leading to its conversion into a new product, while the slower-reacting enantiomer remains largely unreacted. acs.org This allows for the separation of the unreacted enantiomer from the newly formed product, both in enantiomerically enriched form. The maximum theoretical yield for a single enantiomer in a classic kinetic resolution is 50%. rsc.org

Enzyme-Catalyzed Kinetic Resolution (e.g., Lipase-Mediated Amide Formation)

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic amines. researchgate.netacs.orgresearchgate.net The process typically involves the enantioselective acylation of the amine. acs.org For racemic this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL) would be used to catalyze the acylation of one enantiomer preferentially. nih.govmdpi.com

In a typical procedure, the racemic amine is treated with an acyl donor, such as ethyl acetate (B1210297) or isopropenyl acetate, in an organic solvent in the presence of the lipase. acs.org The enzyme selectively catalyzes the formation of an amide from one enantiomer (e.g., the R-enantiomer) while leaving the other (S-enantiomer) untouched. At approximately 50% conversion, the reaction is stopped. The acylated product, (R)-N-Boc-N-acyl-oct-1-en-4-amine, can then be separated from the unreacted (S)-N-Boc-oct-1-en-4-amine by standard chromatographic methods. This yields both the acylated product and the remaining amine starting material with high enantiomeric purity. nih.gov

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of a synthetically useful resolution. researchgate.net

The table below provides examples of lipases used in the kinetic resolution of amines.

| Enzyme | Acyl Donor | Typical Substrate | Reported E-Value / Selectivity | Reference |

|---|---|---|---|---|

| Candida antarctica Lipase B (CALB, Novozym 435) | Ethyl acetate, Methyl methoxyacetate | Primary and secondary amines | High (>200) | rsc.orgacs.org |

| Pseudomonas cepacia Lipase (PCL) | Isopropenyl acetate, Diethyl carbonate | Primary amines, chiral alcohols | Good to excellent (E > 50) | mdpi.com |

| Burkholderia plantarii Lipase | Methyl methoxyacetate | 1-Phenylethylamine | Very high (>500) | acs.org |

Chiral Reagent-Dependent Kinetic Resolution

Kinetic resolution (KR) is a cornerstone technique for separating racemic mixtures into their constituent enantiomers. This method relies on the differential reaction rates of two enantiomers with a chiral reagent or catalyst, resulting in the enrichment of the less reactive enantiomer. researchgate.net The kinetic resolution of racemic amines, a historically challenging task, has seen significant advancement through the development of novel chiral reagents. google.com

One prominent approach involves the use of chiral acylating agents. nih.gov For instance, chiral hydroxamic acid-derived reagents have been developed for the highly selective kinetic resolution of both primary and secondary amines, including cyclic structures. google.comnih.gov These reactions are often clean, proceed at ambient temperatures, and provide the enantiomerically pure amine in high yield. google.com The selectivity in these acylative resolutions can be influenced by subtle stereoelectronic effects originating from the chiral reagent. nih.gov

Enzymatic methods also offer a powerful avenue for kinetic resolution. Engineered amine dehydrogenases (AmDH), for example, can be used for the oxidative deamination of racemic primary amines. d-nb.infomdpi.com In a typical setup, an AmDH variant selectively oxidizes one enantiomer of the amine to an imine, which is then hydrolyzed to a ketone, leaving the other amine enantiomer in high enantiomeric excess. d-nb.infomdpi.com To drive the reaction to completion, a cofactor regeneration system, such as an NADH-oxidase (NOx) which converts NADH back to NAD+, is often employed. d-nb.infomdpi.com This chemoenzymatic approach has been successfully applied to resolve various α-chiral primary amines, achieving up to >99% enantiomeric excess (ee). d-nb.info

| Resolution Method | Chiral Reagent/Catalyst | Substrate Class | Key Features |

| Acylative KR | Chiral Hydroxamic Acids | Primary & Secondary Amines | Can be generated in situ; effective for cyclic amines; relies on stereoelectronic effects. google.comnih.gov |

| Acylative KR | Chiral Phosphoric Acid | Acyclic Amines | Uses an imine derivative as the resolving agent; based on equilibrium control. acs.org |

| Oxidative KR | Amine Dehydrogenase (AmDH) & NADH Oxidase (NOx) | Primary Amines | Biocatalytic; high enantioselectivity (up to >99% ee); water is the by-product. d-nb.info |

Dynamic Kinetic Resolution Methods

While standard kinetic resolution is effective, its maximum theoretical yield for the desired enantiomer is capped at 50%. Dynamic kinetic resolution (DKR) elegantly overcomes this limitation by integrating an in-situ racemization of the slower-reacting enantiomer. princeton.eduub.edu This concurrent racemization allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product. princeton.edudiva-portal.org

A prevalent strategy in DKR is the combination of an enzymatic resolution with a metal-catalyzed racemization process. researchgate.net For the DKR of amines, this typically involves a lipase for the enantioselective acylation of one amine enantiomer, coupled with a transition metal catalyst (e.g., based on palladium, iridium, or ruthenium) to racemize the unreacted amine enantiomer. researchgate.netresearchgate.net The efficiency of a DKR process hinges on several factors: the resolution step should be irreversible, the enantiomeric ratio high, and the rate of racemization should be at least equal to or greater than the rate of reaction of the fast-reacting enantiomer. princeton.edu

For allylic systems, such as N-Boc-oct-1-en-4-amine, specific DKR methodologies have been developed. A notable example is the DKR of allylic azides, which are versatile precursors to allylic amines. nih.govacs.org In this process, the racemization occurs via a Winstein rearrangement, and the resolution is achieved through a Sharpless asymmetric dihydroxylation, affording functionalized tertiary azides in excellent enantioselectivity (up to 99:1 er). nih.govacs.org Another approach involves the DKR of N-Boc protected heterocyclic amines, like N-Boc-2-lithiopiperidine, where a racemic organolithium intermediate is resolved by a chiral ligand. rsc.orgrsc.org

| DKR Approach | Resolution Step | Racemization Step | Applicable Substrates |

| Chemoenzymatic DKR | Lipase-catalyzed acylation | Metal catalyst (e.g., Pd, Ru, Ir) | Primary amines, amino acids. researchgate.netresearchgate.net |

| DKR of Allylic Azides | Sharpless asymmetric dihydroxylation | Winstein rearrangement | Allylic azides (amine precursors). nih.govacs.org |

| Organolithium DKR | Reaction with electrophile | Chiral ligand-mediated racemization | N-Boc-heterocycles. rsc.orgrsc.org |

Diastereoselective Synthesis of N-Boc-oct-1-en-4-amine Derivatives

Once an enantiopure chiral center is established, it can be used to direct the stereochemistry of subsequent bond-forming reactions, a process known as diastereoselective synthesis. This strategy is crucial for building complex molecules with multiple stereocenters starting from a simpler chiral building block like enantiopure N-Boc-oct-1-en-4-amine.

For instance, methods have been developed for the highly regio- and diastereoselective synthesis of E-allylic amines through the copper-catalyzed reductive cross-coupling of terminal alkynes with α-chloro phthalimides. nsf.gov Such a strategy could be adapted to introduce functionality to the side chain of an N-Boc-oct-1-en-4-amine derivative with control over the geometry of a newly formed double bond.

Furthermore, the synthesis of N-Boc derivatives of β-amino-γ-hydroxy alkylphosphonates showcases diastereoselective transformations. nih.govfrontiersin.org In these syntheses, a stereocenter directs the outcome of reactions like stereoselective acid-promoted epoxide opening. nih.govfrontiersin.org Applying similar logic, the double bond in enantiopure N-Boc-oct-1-en-4-amine could be epoxidized and then opened with various nucleophiles, where the existing stereocenter at C4 would influence the stereochemical outcome at C1 and C2, leading to diastereomerically enriched amino alcohol derivatives. The synthesis of N-protected cis-4-aminocyclohexanol derivatives through the reductive opening of a bicyclic cycloadduct also highlights how existing stereochemical information within a molecule can enforce a specific diastereomeric outcome during hydrogenation. researchgate.net

| Reaction Type | Substrate Type | Key Transformation | Stereochemical Control |

| Reductive Cross-Coupling | Terminal Alkynes & α-chloro phthalimides | Hydroalkylation | High E-selectivity for the new double bond. nsf.gov |

| Epoxide Ring-Opening | Epoxyalkylphosphonates | Acid-promoted opening with azide/bromide | High diastereoselectivity controlled by the existing stereocenter. nih.govfrontiersin.org |

| Reductive Ring Opening | N-protected bicyclic adducts | Hydrogenation over Raney Nickel | High cis-selectivity (>99%) in the final aminocyclohexanol product. researchgate.net |

Chiral Pool Derived Approaches for Related Saturated and Unsaturated Amines

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products—such as amino acids, carbohydrates, and terpenes—that can be used as starting materials for asymmetric synthesis. ub.edumdpi.com This approach is particularly powerful when the target molecule shares structural similarities with the chiral starting material. ub.edumdpi.com

A highly relevant example is the synthesis of enantiopure N-Boc protected allylamines from L-amino acids. mdpi.comnih.govresearchgate.net A four-step modified Julia olefination has been described that converts N-Boc-protected L-amino acid methyl esters into the corresponding enantiopure N-Boc allylamines. This process proceeds without loss of stereochemical integrity and involves key steps such as the reaction of a lithiated phenylalkylsulfone with the amino ester to form a chiral β-ketosulfone, followed by reductive elimination. mdpi.comnih.govresearchgate.net This strategy effectively transfers the chirality from a natural amino acid to a synthetic allylic amine, providing a direct route to compounds structurally related to N-Boc-oct-1-en-4-amine.

Other chiral pool syntheses have been developed for various amine-containing targets. For example, both enantiomers of the TRPML inhibitor trans-ML-SI3 were synthesized starting from commercially available enantiopure cis-2-aminocyclohexanols. d-nb.info Similarly, the antiepileptic drug (R)-lacosamide has been synthesized efficiently from L-serine. researchgate.net These examples underscore the versatility and power of using the chiral pool to access enantiopure amines and their derivatives. mdpi.comuni-muenchen.de

| Chiral Pool Source | Target Molecule Class | Key Synthetic Strategy | Reference |

| L-Amino Acids | Enantiopure N-Boc Allylamines | Modified Julia Olefination | mdpi.comnih.govresearchgate.net |

| (1S,2R)- and (1R,2S)-cis-2-aminocyclohexanol | Enantiomers of trans-ML-SI3 | Nucleophilic displacement of a mesylate | d-nb.info |

| L-Serine | (R)-lacosamide | Multi-step conversion including etherification and oxidation | researchgate.net |

| L-Glutamic Acid | Lycopodium Alkaloids | Diastereoselective Pauson-Khand reaction | uni-muenchen.de |

Chemical Reactivity and Transformations of N Boc Oct 1 En 4 Amine

Selective N-Boc Deprotection Strategies

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. total-synthesis.comnih.gov

The most common method for the deprotection of the N-Boc group is through acid-catalyzed cleavage. total-synthesis.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation. total-synthesis.comyoutube.com This cation is typically scavenged by the solvent or a nucleophilic counter-ion, or it deprotonates to form isobutene gas. total-synthesis.comacsgcipr.org

A variety of strong acids are effective for this transformation, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in organic solvents being the most frequently employed. total-synthesis.comnih.govfishersci.co.uk The choice of acid and solvent can be tailored to the substrate's sensitivity to acidic conditions. For instance, while TFA in dichloromethane (B109758) (DCM) is highly effective, milder conditions such as HCl in dioxane or ethyl acetate (B1210297) are also common. nih.govfishersci.co.uk Other acids like sulfuric acid and p-toluenesulfonic acid have also been successfully used. nih.govsemanticscholar.org The reaction is typically rapid and proceeds at room temperature. fishersci.co.uk

| Reagent | Solvent | Typical Conditions | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temp, 1-2h | total-synthesis.comfishersci.co.uk |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Ethyl Acetate, Methanol | 4M HCl in Dioxane, Room Temp, 1-4h | nih.govfishersci.co.uk |

| Sulfuric Acid (H₂SO₄) | tert-Butyl acetate, Dichloromethane | 1.5-3.0 equiv., Room Temp | nih.govsemanticscholar.org |

| p-Toluenesulfonic Acid (p-TsOH) | Dichloromethane, Toluene | Stoichiometric or catalytic, Room Temp to Reflux | scirp.org |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) / Water | 85% aq. H₃PO₄, 50°C | nih.gov |

In line with the principles of green chemistry, several sustainable methods for N-Boc deprotection have been developed to minimize the use of hazardous reagents and volatile organic solvents. scirp.orgmdpi.com

Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. A Brønsted acidic DES, such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, can act as both the reaction medium and the catalyst for N-Boc deprotection. mdpi.com This method offers advantages such as simplicity, short reaction times, and the use of biodegradable and low-cost components. mdpi.comresearchgate.net

Solvent-Free Conditions: N-Boc deprotection can also be achieved under solvent-free conditions, significantly reducing chemical waste.

Mechanosynthesis: Ball milling of an N-Boc protected amine with a solid acid like p-toluenesulfonic acid monohydrate provides the deprotected amine salt in nearly quantitative yields within minutes at room temperature. scirp.org

Gaseous Reagents: The ex situ generation of hydrogen chloride gas from sodium chloride and sulfuric acid allows for the stoichiometric deprotection of N-Boc groups in a solvent-free environment. researchgate.netrsc.org This method is highly efficient, scalable, and avoids the need for work-up or purification, yielding the product as its hydrochloride salt. researchgate.net

| Method | Reagents/Conditions | Advantages | Reference |

| Deep Eutectic Solvents (DES) | Choline chloride:p-toluenesulfonic acid (1:1), Room Temp | Green, simple, short reaction times, recyclable medium | mdpi.comresearchgate.net |

| Mechanochemical (Ball Milling) | p-Toluenesulfonic acid (2 equiv.), 30 Hz, 10 min | Solvent-free, rapid, high yield, mild conditions | scirp.org |

| Gaseous HCl | Ex situ generated HCl gas, Room Temp | Solvent-free, quantitative yield, no work-up, high atom economy | researchgate.netrsc.org |

| Thermolysis | Heating in a suitable solvent (e.g., methanol) or neat | Acid-free, useful in continuous flow systems | nih.gov |

| Water-Mediated | Heating in water at elevated temperatures (e.g., 150°C) | Catalyst-free, environmentally benign | rsc.orglookchem.com |

In the synthesis of complex molecules containing multiple functional groups, the concept of orthogonal protection is crucial. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. total-synthesis.com The N-Boc group is a key component of many such strategies due to its unique lability under acidic conditions, while being stable to a wide range of other reagents. total-synthesis.comnih.gov

The N-Boc group is resistant to:

Base-catalyzed hydrolysis: This makes it orthogonal to the Fmoc (9-fluorenylmethoxycarbonyl) group, which is cleaved by bases like piperidine (B6355638). total-synthesis.com

Catalytic hydrogenation: This allows for the selective removal of groups like the Cbz (benzyloxycarbonyl) or benzyl (B1604629) ethers in the presence of an N-Boc group. total-synthesis.comresearchgate.net

Transition-metal catalysis: The Alloc (allyloxycarbonyl) group can be removed using palladium catalysts without affecting the N-Boc group. total-synthesis.com

Conversely, the mild acidic conditions used to cleave the N-Boc group often leave other acid-sensitive groups intact. For example, while strong acids like TFA will cleave both N-Boc and tert-butyl esters, it is possible to achieve selective N-Boc deprotection in the presence of tert-butyl esters using specific conditions, such as sulfuric acid or methanesulfonic acid in tert-butyl acetate. researchgate.net This chemoselectivity is vital in peptide and medicinal chemistry. nih.govunityfvg.it

| Protecting Group | Cleavage Conditions | Stability of N-Boc Group |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) | Stable |

| Cbz (Benzyloxycarbonyl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable |

| Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Stable |

| TBDMS (tert-butyldimethylsilyl) ether | Fluoride source (e.g., TBAF) | Stable |

| tert-Butyl ester | Strong Acid (e.g., TFA) | Cleaved (Selectivity possible under specific conditions) |

Transformations Involving the Alkene Moiety of N-Boc-oct-1-en-4-amine

The terminal double bond in N-Boc-oct-1-en-4-amine is susceptible to a variety of addition reactions, providing a pathway to introduce new functional groups at the 1- and 2-positions of the octene chain.

The conversion of the alkene to a vicinal diol (a 1,2-diol) is a fundamental transformation. Dihydroxylation of the terminal alkene of N-Boc-oct-1-en-4-amine can be achieved using osmium tetroxide (OsO₄). wikipedia.org This reaction proceeds through a concerted [3+2] cycloaddition mechanism, resulting in the syn-addition of the two hydroxyl groups to the same face of the double bond. masterorganicchemistry.com

Due to the high cost and toxicity of OsO₄, it is almost always used in catalytic amounts. wikipedia.orgmasterorganicchemistry.com In the Upjohn dihydroxylation, a stoichiometric co-oxidant, such as N-Methylmorpholine N-oxide (NMO), is used to regenerate the Os(VIII) catalyst from the reduced Os(VI) species formed after the diol is released. wikipedia.org This catalytic system is highly reliable for producing syn-diols from a wide range of alkenes. wikipedia.org Applying this to N-Boc-oct-1-en-4-amine would yield N-Boc-(+/-)-(4-aminooctane-1,2-diol).

For asymmetric synthesis, the Sharpless Asymmetric Dihydroxylation can be employed. This method uses a chiral quinine-based ligand in conjunction with the catalytic OsO₄/co-oxidant system to deliver the hydroxyl groups to one face of the alkene preferentially, yielding an enantioenriched diol product. wikipedia.org

| Reaction | Reagents | Product | Stereochemistry |

| Upjohn Dihydroxylation | cat. OsO₄, NMO | N-Boc-(+/-)-(4-aminooctane-1,2-diol) | syn-diol |

| Sharpless Asymmetric Dihydroxylation | cat. OsO₄, K₃Fe(CN)₆, K₂CO₃, (DHQ)₂-PHAL or (DHQD)₂-PHAL | Enantioenriched N-Boc-(4-aminooctane-1,2-diol) | Enantioselective syn-diol |

Hydroboration-oxidation is a two-step reaction sequence that achieves the anti-Markovnikov hydration of an alkene. youtube.com For a terminal alkene like that in N-Boc-oct-1-en-4-amine, this process results in the formation of a primary alcohol.

| Reaction Sequence | Reagents | Intermediate | Final Product | Regioselectivity |

| Step 1: Hydroboration | BH₃·THF or 9-BBN | Trialkylborane | N-Boc-(+/-)-(4-aminooctan-1-ol) | Anti-Markovnikov (OH on C1) |

| Step 2: Oxidation | H₂O₂, NaOH |

Electrophilic Additions to the Double Bond

The terminal double bond in N-Boc-oct-1-en-4-amine is susceptible to various electrophilic addition reactions. The presence of the bulky N-Boc group at the homoallylic position can sterically influence the approach of reagents, potentially leading to diastereoselectivity in certain transformations.

Epoxidation: The alkene can be converted to an epoxide, a versatile three-membered cyclic ether, using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). aceorganicchem.comchemistrysteps.com This reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond. chemistrysteps.comyoutube.com The resulting N-Boc-4-(oxiran-2-ylmethyl)hexan-4-amine can serve as a precursor for further reactions, such as ring-opening with nucleophiles to install new functional groups. The epoxide can also undergo intramolecular cyclization upon deprotection of the amine. researchgate.netresearchgate.netrsc.org

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bond. wikipedia.orglibretexts.org Treatment with a borane (B79455) reagent (e.g., BH₃·THF or 9-BBN), followed by oxidation with hydrogen peroxide and a base, yields the corresponding primary alcohol, N-Boc-8-hydroxyoctan-4-amine. masterorganicchemistry.commasterorganicchemistry.com The reaction is stereospecific, resulting in a syn-addition of the hydrogen and hydroxyl groups. wikipedia.orgmasterorganicchemistry.com The use of the Boc protecting group is compatible with hydroboration conditions and prevents the formation of amine-borane complexes that could complicate the reaction. tandfonline.com

Halogenation: The double bond can react with halogens like bromine (Br₂) to form a vicinal dibromide. The reaction typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond. This would yield N-Boc-1,2-dibromooctan-4-amine. Subsequent treatment of related dibrominated N-Boc lactams with a base has been shown to induce fragmentation, yielding ω-amino-(E)-vinyl bromides stereoselectively. scispace.comresearchgate.net

Table 1: Summary of Electrophilic Addition Reactions

| Reaction | Typical Reagents | Product | Key Features |

|---|---|---|---|

| Epoxidation | mCPBA, Peroxyacetic acid | N-Boc-4-(oxiran-2-ylmethyl)hexan-4-amine | Syn-addition; forms a versatile epoxide intermediate. aceorganicchem.comchemistrysteps.com |

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH | N-Boc-8-hydroxyoctan-4-amine | Anti-Markovnikov hydration; syn-addition of H and OH. wikipedia.orglibretexts.org |

| Bromination | Br₂ in CCl₄ or CH₂Cl₂ | N-Boc-1,2-dibromooctan-4-amine | Anti-addition of two bromine atoms. |

Olefin Metathesis for Chain Elongation or Ring-Closing Reactions

Olefin metathesis is a powerful tool for C-C bond formation. The N-Boc group is critical in these reactions as unprotected amines can coordinate to and deactivate common ruthenium-based metathesis catalysts.

Chain Elongation (Cross-Metathesis): The terminal alkene of N-Boc-oct-1-en-4-amine can participate in cross-metathesis (CM) with other olefins. This reaction allows for the extension of the carbon chain and the introduction of new functional groups. For example, reacting it with a partner olefin like methyl acrylate (B77674) in the presence of a Grubbs catalyst would elongate the chain and install a terminal ester functionality. The efficiency and E/Z selectivity of the reaction depend on the catalyst and reaction conditions.

Ring-Closing Metathesis (RCM): While N-Boc-oct-1-en-4-amine itself cannot undergo RCM, it is an excellent precursor for substrates designed for this reaction. For instance, after deprotection of the amine, N-allylation would yield a diene. Re-protection of the amine, followed by treatment with a metathesis catalyst (e.g., Grubbs or Hoveyda-Grubbs catalysts), would initiate an intramolecular reaction to form a seven-membered unsaturated nitrogen heterocycle, with the expulsion of ethylene (B1197577) as a volatile byproduct driving the reaction to completion. RCM is a highly effective method for synthesizing 5- to 30-membered rings. researchgate.net

Table 2: Common Catalysts for Olefin Metathesis

| Catalyst | Common Name | Key Characteristics |

|---|---|---|

| Schrock Catalyst | Molybdenum-based | Highly active but sensitive to air and moisture. |

| Grubbs' 1st Generation | Ruthenium-based | Stable in air, tolerant of many functional groups. |

| Grubbs' 2nd Generation | Ruthenium-based (with NHC ligand) | Higher activity than 1st gen; effective for less reactive olefins. |

| Hoveyda-Grubbs Catalysts | Chelated Ruthenium-based | Good stability and recyclability; often used for RCM. |

Reactivity of the Primary Amine (Post-Deprotection)

Removal of the Boc group, typically under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) or thermal conditions, unmasks the primary amine of oct-1-en-4-amine. rsc.orgresearchgate.net This nucleophilic amine can then undergo a wide array of transformations.

Formation of Amides, Carbamates, and Ureas

Amides: The primary amine readily reacts with activated carboxylic acid derivatives such as acyl chlorides, anhydrides, or esters to form stable amide bonds. Coupling reagents like HATU or protocols that generate acyl fluorides in situ can be used to facilitate amide bond formation, even with sterically hindered or electronically deficient substrates. masterorganicchemistry.com

Carbamates: Reaction of the amine with chloroformates (e.g., benzyl chloroformate) or dialkyl carbonates provides N-substituted carbamates, which can serve as alternative protecting groups or as linkages in bioactive molecules. researchgate.net A three-component coupling involving the amine, carbon dioxide, and an alkyl halide is another modern approach to carbamate synthesis. scispace.com

Ureas: Ureas can be synthesized through several methods. Reaction with an isocyanate is a direct and efficient route. acs.org Alternatively, the amine can react with phosgene (B1210022) or its safer equivalents (e.g., triphosgene) to form an intermediate carbamoyl (B1232498) chloride, which then reacts with another amine. nih.gov Direct reaction with urea (B33335) at elevated temperatures can also yield substituted ureas. rsc.org

Alkylation, Arylation, and Acylation Reactions

Alkylation: The primary amine can be alkylated using alkyl halides through nucleophilic substitution. This reaction can lead to secondary and tertiary amines, and careful control of stoichiometry is often required to achieve mono-alkylation.

Arylation: Modern cross-coupling methodologies allow for the efficient N-arylation of the primary amine. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, using aryl halides (iodides, bromides) and a suitable phosphine (B1218219) ligand, are commonly employed. nih.gov These reactions tolerate a wide range of functional groups on the aryl partner. researchgate.netnih.gov Metal-free conditions using diaryliodonium salts have also been developed for the N-arylation of aliphatic amines. thieme-connect.de

Acylation: As mentioned in amide formation, acylation involves the reaction of the amine with an acylating agent. This is a fundamental transformation for protecting the amine group or for synthesizing a vast array of amide-containing compounds. wikipedia.orgwikipedia.org

Table 3: Selected Reactions of the Deprotected Amine

| Product Type | Reaction | Typical Reagents |

|---|---|---|

| Amide | Acylation | Acyl chloride, Carboxylic acid + coupling agent (HATU) |

| Carbamate | Carbamoylation | Alkyl chloroformate, (Boc)₂O, CO₂ + Alkyl halide scispace.com |

| Urea | Urea Formation | Isocyanate, Phosgene, Urea rsc.orgacs.orgnih.gov |

| Secondary Amine | Arylation | Aryl halide, Pd catalyst, Phosphine ligand nih.gov |

Heterocyclic Ring Formations via Cyclization Reactions

The dual functionality of oct-1-en-4-amine (after deprotection) makes it a valuable substrate for the synthesis of nitrogen-containing heterocycles. These reactions often involve a transformation of the alkene, followed by an intramolecular cyclization by the nucleophilic amine.

Cyclization via Epoxidation: Epoxidation of the alkene followed by intramolecular aminolysis of the epoxide can lead to the formation of substituted pyrrolidine (B122466) or piperidine rings. The regioselectivity of the ring-opening (attack at the less or more substituted carbon of the epoxide) can be controlled by the reaction conditions (acidic or basic). This pathway yields hydroxylated heterocycles. researchgate.net

Cyclization via Halogenation (Iodoamination): Treatment with iodine and a base can induce an intramolecular iodoamination reaction, where the amine attacks the intermediate iodonium (B1229267) ion. This results in the formation of an iodomethyl-substituted pyrrolidine.

Pictet-Spengler Reaction Precursor: The alkene can be oxidatively cleaved (e.g., via ozonolysis) to an aldehyde. If the amine has been previously arylated with an electron-rich arene, the resulting amino aldehyde can undergo an acid-catalyzed intramolecular Pictet-Spengler reaction to form a tetrahydroisoquinoline or related fused heterocyclic system.

Tandem and Cascade Processes Leveraging N-Boc-oct-1-en-4-amine Structure

The unique arrangement of the protected amine and the alkene allows for the design of elegant tandem or cascade reactions, where multiple bonds are formed in a single operation, increasing synthetic efficiency.

Hydroformylation-Cyclization Cascade: Hydroformylation of the terminal alkene using syngas (CO/H₂) and a rhodium or cobalt catalyst generates an aldehyde. nih.gov In a one-pot sequence, subsequent deprotection of the Boc group would release the primary amine, which can then undergo intramolecular reductive amination with the newly formed aldehyde to produce a substituted piperidine ring. Domino hydroformylation/aldol (B89426) condensation reactions have been developed, showcasing the potential for such cascade processes.

Aza-Michael-Aldol Cascade: The deprotected amine could be reacted with an α,β-unsaturated aldehyde. This could initiate an aza-Michael addition, followed by an intramolecular aldol reaction with a carbonyl group generated from the original alkene moiety (e.g., via oxidation), leading to complex cyclic structures. wikipedia.org

Reductive Amination/Boc-Protection Tandem: While this is a method for synthesis rather than a transformation of the title compound, it exemplifies the types of tandem processes enabled by Boc chemistry. A one-pot direct reductive amination between an aldehyde and a primary amine can be immediately followed by the addition of Boc-anhydride to trap the secondary amine product, preventing over-alkylation and simplifying purification. nih.govthieme-connect.de

Synthetic Utility and Applications of N Boc Oct 1 En 4 Amine Derivatives

N-Boc-oct-1-en-4-amine as a Key Intermediate in Complex Molecule Synthesis

The unique combination of functionalities in the N-Boc-oct-1-en-4-amine scaffold makes it a powerful starting point for constructing intricate molecular frameworks. Its utility spans the synthesis of biologically active natural products and the development of novel pharmaceutical agents.

Alkaloids constitute a large and diverse class of natural products known for their significant biological activities. Many of these compounds feature complex nitrogen-containing ring systems and stereochemically rich structures. Chiral amines are fundamental building blocks in the synthesis of these molecules, and scaffolds like N-Boc-oct-1-en-4-amine provide a pre-installed chiral center and functional handles for further chemical manipulation.

The α-tertiary amine (ATA), a nitrogen atom connected to a tetrasubstituted carbon, is a particularly challenging and interesting motif found in numerous alkaloids. Synthetic strategies to access this feature often rely on the elaboration of simpler chiral amine precursors. The protected amine in the N-Boc-oct-1-en-4-amine scaffold can be alkylated or acylated and subsequently involved in cyclization reactions to form heterocyclic cores common in alkaloids, such as piperidines and indolizidines.

The terminal alkene of the octenyl chain is another key feature. It can participate in a variety of powerful carbon-carbon bond-forming reactions, including:

Ring-closing metathesis (RCM): To form nitrogen-containing rings of various sizes.

Hydroboration-oxidation: To introduce a primary alcohol for further functionalization.

Ozonolysis: To cleave the double bond and generate an aldehyde, which can then be used in cyclization or chain-extension reactions.

Heck coupling or other palladium-catalyzed reactions: To append aryl or vinyl groups, building molecular complexity.

These transformations allow chemists to convert the linear N-Boc-oct-1-en-4-amine scaffold into the complex polycyclic systems characteristic of many natural products.

| Alkaloid Structural Class | Key Synthetic Transformation from Chiral Amine Scaffolds |

| Indolizidine & Quinolizidine | Ring-closing metathesis, Intramolecular alkylation |

| Stemona Alkaloids | Lactamization followed by cyclization |

| Histrionicotoxins | Spirocyclization via intramolecular Mannich reaction |

| Hasubanan Alkaloids | Oxidative phenolic coupling, Intramolecular Heck reaction |

The synthesis of aliphatic amines is a cornerstone of medicinal chemistry, as this functional group is present in a vast number of active pharmaceutical ingredients (APIs). Chiral amines, in particular, are critical because the stereochemistry at the nitrogen-bearing carbon often dictates the biological activity and selectivity of a drug molecule. The N-Boc-oct-1-en-4-amine scaffold serves as a valuable starting material for generating libraries of chiral compounds for drug discovery programs.

The development of amine-containing pharmaceuticals often relies on biocatalysis or transition-metal-catalyzed reactions to ensure high enantiopurity. Using a pre-formed chiral building block like N-Boc-oct-1-en-4-amine can streamline synthetic routes and avoid challenging enantioselective steps late in the synthesis. The indole (B1671886) framework, for example, is a "privileged" structure found in over 40 medicinal agents. The enantioselective alkylation of indoles can be achieved using chiral amine catalysts, highlighting the importance of chirality in amine-based scaffolds for creating medicinally relevant molecules.

The Boc-protecting group is instrumental in multi-step syntheses, as it is stable to a wide range of reaction conditions but can be removed under mild acidic conditions, revealing the primary amine for further modification. This allows for late-stage functionalization, a key strategy in medicinal chemistry for rapidly creating analogues of a lead compound to optimize its pharmacological profile.

Design and Development of Chiral Catalysts and Ligands from N-Boc-oct-1-en-4-amine Scaffolds

Asymmetric organocatalysis has emerged as a powerful tool in chemical synthesis, with chiral amines playing a central role in many transformations. The N-Boc-oct-1-en-4-amine scaffold provides an excellent foundation for the development of novel chiral catalysts and ligands for metal-catalyzed reactions.

The core structure can be modified in several ways to generate a catalyst:

Modification of the Amine: After deprotection of the Boc group, the resulting primary amine can be functionalized to create secondary or tertiary amines, which are often the active catalytic species. For instance, bulky substituents can be added to create a specific chiral pocket around the nitrogen atom.

Functionalization of the Alkene: The terminal double bond can be converted into other functional groups, such as phosphines, oxazolines, or thioureas. These groups can act as Lewis basic sites or hydrogen-bond donors, leading to bifunctional catalysts.

Incorporation into a Rigid Backbone: The chiral amine can be incorporated into a more rigid cyclic or bicyclic framework, such as an imidazolidinone or a spirocyclic structure, to enhance stereocontrol in catalytic reactions.

Chiral amine catalysts derived from such scaffolds are highly effective in iminium and enamine catalysis, enabling a wide range of enantioselective reactions like Michael additions, Friedel-Crafts alkylations, and Diels-Alder reactions. Furthermore, by converting the scaffold into chiral phosphine (B1218219) or N,N-ligands, it can be used in transition-metal catalysis for reactions like asymmetric hydrogenation and allylic substitution.

| Catalyst/Ligand Type | Potential Modification to Scaffold | Target Asymmetric Reaction |

| Secondary Amine Catalyst | Deprotection and N-alkylation | Enamine/Iminium Catalysis (e.g., Michael Addition) |

| Bifunctional Thiourea Catalyst | Alkene conversion to amine, followed by reaction with isothiocyanate | Aza-Henry Reaction, Conjugate Addition |

| Chiral Phosphine Ligand | Alkene hydrophosphination | Asymmetric Hydrogenation, Cross-Coupling |

| P,N,N-Tridentate Ligand | Elaboration of both amine and alkene functionalities | Copper-catalyzed Cycloadditions and Aminations |

Role in the Synthesis of Unnatural Amino Acids and Peptidomimetics

Unnatural amino acids and peptidomimetics are crucial tools in medicinal chemistry and chemical biology. They are used to create peptides and proteins with enhanced stability, novel functions, or improved therapeutic properties. The synthesis of optically active α-amino acids is a significant area of research, and chiral building blocks are central to many synthetic strategies.

The N-Boc-oct-1-en-4-amine scaffold is an ideal precursor for certain classes of unnatural amino acids. The key synthetic step involves the transformation of the terminal alkene into a carboxylic acid or its equivalent. This can be readily achieved via oxidative cleavage (e.g., ozonolysis followed by oxidation). The result of this two-step sequence is the conversion of the C8 scaffold into a C7 α-amino acid with a defined stereocenter at the alpha position (relative to the newly formed carboxyl group) and a propyl group as the side chain.

This strategy allows for the synthesis of non-proteinogenic amino acids that can be incorporated into peptide chains. The use of a Boc-protected starting material is advantageous as this is the standard protecting group used in solid-phase peptide synthesis (SPPS).

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation. The aminimide linkage, for example, is a zwitterionic, stable replacement for the amide bond. Chiral amine scaffolds can be used to construct the backbone of these peptide mimics, where the stereochemistry is critical for maintaining the correct three-dimensional shape required for biological activity.

| Target Molecule | Key Transformation of N-Boc-oct-1-en-4-amine |

| N-Boc-α-aminoheptanoic acid | Ozonolysis of alkene to form an aldehyde, followed by oxidation to a carboxylic acid. |

| β-amino acid derivative | Hydroboration-oxidation of alkene to an alcohol, followed by further oxidation and chain manipulation. |

| Peptidomimetic Backbone | Deprotection of amine and coupling with other building blocks; alkene modification for side-chain diversity. |

| Cyclic Amino Acid Precursor | Ring-closing metathesis involving the alkene and another functional group introduced on the nitrogen. |

Mechanistic Investigations of Reactions Involving N Boc +/ Oct 1 En 4 Amine

Elucidation of Reaction Mechanisms in Asymmetric Transformations

The elucidation of reaction mechanisms in asymmetric transformations involving N-Boc protected amines, such as N-Boc-(+/-)-oct-1-en-4-amine, is a multifaceted process combining experimental and computational approaches. Nucleophilic addition to imines, which can be formed from N-Boc protected amines, is a common strategy for synthesizing amine derivatives. researchgate.net To overcome the low reactivity of typical imines, electron-withdrawing groups like the N-Boc group are employed to activate the carbon-nitrogen double bond for nucleophilic attack. researchgate.net

Mechanistic studies often focus on understanding the interactions between the substrate, catalyst, and reagents that lead to the observed stereoselectivity. For instance, in organocatalyzed reactions, density functional theory (DFT) calculations are widely used to map out the potential energy surfaces of reaction pathways. nih.gov These computational models help identify the key transition states that determine both the rate and the stereochemical outcome. Factors such as stabilizing non-covalent interactions (e.g., hydrogen bonding) and destabilizing steric clashes in different transition state models are analyzed to explain why one stereoisomer is formed preferentially. nih.govnsf.gov

Experimental techniques are used to validate these theoretical models. For example, in the direct reductive amination (DRA) process to form N-Boc protected secondary amines, one possible pathway involves the reaction of an imine intermediate with the Boc anhydride (B1165640), creating a highly reactive acyliminium ion that is then reduced. nih.gov This hypothesis can be investigated using spectroscopic methods, such as NMR, to detect proposed intermediates. nih.gov By combining computational insights with experimental evidence, a detailed picture of the reaction mechanism can be constructed, enabling the rational design of more efficient and selective asymmetric transformations.

Stereochemical Mechanism and Origin of Selectivity in Catalytic Systems

The stereochemical mechanism and the origin of selectivity in catalytic systems utilizing substrates like this compound are governed by the subtle interplay of steric and electronic effects within the catalyst-substrate complex. The N-Boc group plays a crucial role in directing the stereochemical outcome of these reactions.

In asymmetric deprotonations, for example, the formation of a complex between the N-Boc-pyrrolidine, a chiral ligand, and an organolithium reagent can induce proximity effects that lead to enantioselective C-H bond cleavage. acs.org Similarly, in catalytic additions to N-Boc imines, the catalyst's structure dictates the facial selectivity of the nucleophilic attack.

Computational studies on cross-benzoin reactions catalyzed by N-heterocyclic carbenes (NHCs) reveal that the stereochemical outcome (syn vs. anti) is highly dependent on the substituents on the nitrogen atom of the amino aldehyde. nsf.gov For N-Boc-α-amino aldehydes, an intramolecular hydrogen bond between the N-H proton and the aldehyde's carbonyl oxygen locks the substrate in a specific conformation. nsf.gov This conformation favors a transition state that leads to the anti product, as rationalized by a Felkin-Anh model where the bulky Boc-amino group acts as the largest substituent. nsf.gov When the N-H is replaced (e.g., with an N-Bn group), this hydrogen bond is absent, allowing a different, kinetically favored transition state that yields the syn product. nsf.gov

In electrophilic substitutions of α-nitrile metallocarbanions, the chelating ability of the N-substituent is a key factor. The N-Boc group has a poorer chelating ability compared to an N-carbamoyl group. acs.org This difference influences the stability of the intermediate anionic species and their rate of conversion, thereby affecting the ratio of retention to inversion products. acs.org The extent of inversion increases with decreasing chelating ability of the N-substituent and with increasing ionic character of the countercation (Li, Na, K). acs.org

Table 1: Effect of Base and Temperature on Stereochemical Outcome of Deprotonation-Acylation

| Entry | Base | Temperature (°C) | Product Ratio (Retention:Inversion) |

|---|---|---|---|

| 1 | LiHMDS | -100 | >99:1 |

| 2 | LiHMDS | -60 | 90:10 |

| 3 | NaHMDS | -100 | 97:3 |

| 4 | KHMDS | -100 | 85:15 |

| 5 | LiTMP | -100 | 95:5 |

This table illustrates how the choice of counterion in the base and the reaction temperature influence the stereochemical outcome in reactions of N-Boc-2-cyano-6-methylpiperidine, demonstrating the sensitivity of the stereochemical mechanism to reaction conditions. Data adapted from The Journal of Organic Chemistry. acs.org

Influence of the N-Boc Group on Reaction Pathways and Stereochemical Outcomes

The tert-butyloxycarbonyl (N-Boc) group is not merely a passive protecting group; it actively influences reaction pathways and stereochemical outcomes through its steric and electronic properties. Its bulky nature and its ability to engage in hydrogen bonding and chelation are critical in directing the course of a reaction. nsf.govacs.org

Steric Influence: The significant steric hindrance provided by the tert-butyl group is a defining feature. In transition states, this bulk can effectively shield one face of a reactive center, forcing an incoming reagent to approach from the less hindered side, thereby controlling stereoselectivity. nsf.gov In asymmetric C–H insertion reactions, substrates with N-Boc protecting groups have been shown to yield insertion products with high stereoselectivity. acs.org

Electronic and Coordinating Influence: The carbonyl group of the N-Boc moiety can act as a Lewis basic site, coordinating to metal cations or acting as a hydrogen bond acceptor. This coordination can rigidify the transition state, leading to higher levels of stereocontrol. acs.org In deprotonation reactions of N-Boc-2-cyano-6-methylpiperidines, the N-Boc group's ability to chelate the lithium counterion is thought to stabilize the intermediate, favoring electrophilic attack with retention of configuration. acs.org However, its chelating ability is considered poorer than that of other groups like N-carbamoyl, which can lead to increased amounts of the inversion product under certain conditions. acs.org

Furthermore, the electronic nature of the N-Boc group influences the reactivity of the adjacent amine. It reduces the nucleophilicity and basicity of the nitrogen atom, preventing unwanted side reactions. acs.org In some deprotection mechanisms, the electronic properties of groups attached to the N-Boc-protected ring system can affect the cleavage rate. Resonance or inductive effects from electron-withdrawing groups can destabilize the carbamate's ground state, making the carbonyl oxygen more reactive towards electrophilic attack and facilitating deprotection. uky.edu

Kinetic and Isotopic Labeling Studies for Rate-Determining Step Analysis

Kinetic and isotopic labeling studies are powerful tools for dissecting reaction mechanisms and identifying the rate-determining step in transformations involving N-Boc protected amines. These studies provide quantitative data on how reaction rates respond to changes in reactant concentrations, temperature, or isotopic composition.

A notable example is the investigation of the acid-catalyzed cleavage (deprotection) of the N-Boc group. Kinetic studies of the HCl-catalyzed deprotection of N-Boc amines revealed that the reaction rate has a second-order dependence on the HCl concentration. nih.govresearchgate.net This finding was consistent across different N-Boc substrates and with various strong acids like sulfuric acid and methane (B114726) sulfonic acid. researchgate.net This second-order dependence suggests a mechanism involving two molecules of acid in the rate-determining step. The proposed mechanism involves the reversible formation of an ion-molecule pair from the protonated carbamate (B1207046), followed by a general acid-catalyzed separation of this pair as the slow step. nih.govresearchgate.net

In contrast, when trifluoroacetic acid (TFA) was used, the reaction showed an inverse kinetic dependence on the trifluoroacetate (B77799) concentration, indicating a different mechanistic pathway is operative with this weaker acid. researchgate.net

Table 2: Kinetic Dependence of N-Boc Deprotection on Acid Concentration

| Acid | Substrate | Kinetic Dependence on Acid Conc. | Proposed Rate-Determining Step |

|---|---|---|---|

| HCl | N-Boc Thioester | Second-Order | General acid-catalyzed separation of ion-molecule pair |

| H₂SO₄ | N-Boc Tosylate | Second-Order | General acid-catalyzed separation of ion-molecule pair |

| TFA | N-Boc Tosylate | Inverse | Not specified, different from strong acids |

This table summarizes the findings from kinetic studies on N-Boc cleavage, highlighting how the nature of the acid catalyst fundamentally alters the reaction kinetics and the inferred rate-determining step. Data sourced from PubMed and ResearchGate. nih.govresearchgate.net

While specific isotopic labeling studies on this compound are not prominently documented, this technique is broadly applied in mechanistic chemistry. For instance, a kinetic isotope effect (KIE) study involving the replacement of a hydrogen atom with deuterium (B1214612) at a site of bond cleavage could definitively prove whether that bond-breaking event occurs in the rate-determining step. Such an approach could be used to probe the mechanism of C-H activation or hydride transfer steps in catalytic reactions involving this substrate.

Characterization of Reactive Intermediates via Spectroscopic Techniques

The direct observation and characterization of transient reactive intermediates are crucial for confirming proposed reaction mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are indispensable for this purpose. beilstein-journals.org

In the context of reactions involving N-Boc protected amines, NMR spectroscopy has been used to probe potential reaction pathways. For example, in the tandem direct reductive amination/N-Boc protection procedure, a key question was whether the reaction proceeds through the reduction of an imine followed by N-Boc protection, or if the imine first reacts with the Boc anhydride to form a reactive acyliminium ion intermediate. nih.gov By running NMR experiments on a mixture of an imine and Boc anhydride, researchers could monitor for the appearance of new species. The absence of signals corresponding to an acyliminium ion under these conditions suggested that this pathway was less likely, and that the mechanism likely involves the initial reduction of the imine to a secondary amine, which is then rapidly trapped by the Boc anhydride. nih.gov

Stopped-flow spectroscopy is another powerful technique for studying fast reactions and detecting short-lived intermediates. In studies of enzyme-catalyzed reactions with benzylamine (B48309) derivatives, this method has allowed for the spectral detection of key intermediates like enzyme-substrate Schiff base complexes and quinonoid species. nih.gov By monitoring changes in UV-visible absorbance on a millisecond timescale, researchers were able to identify transients and calculate the rate constants for their formation and decay, providing evidence for each postulated step in the catalytic cycle. nih.gov Although applied to enzymatic systems, similar rapid-scanning spectroscopic methods could be employed to study the kinetics and intermediates of fast organometallic or organocatalytic reactions involving this compound.

Advanced Spectroscopic and Computational Approaches in the Study of N Boc Oct 1 En 4 Amine

Advanced NMR Spectroscopic Techniques for Absolute Configuration and Conformational Analysis